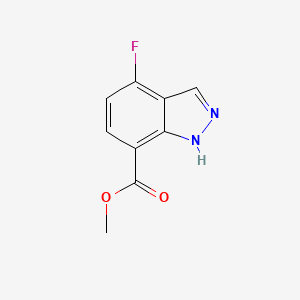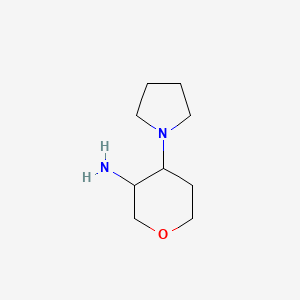
1-(1,1,1-Trifluoropropan-2-yl)-1H-pyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,1,1-Trifluoropropan-2-yl)-1H-pyrazol-4-amine is a chemical compound characterized by the presence of a trifluoropropyl group attached to a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,1,1-Trifluoropropan-2-yl)-1H-pyrazol-4-amine typically involves the reaction of 1H-pyrazole-4-amine with 1,1,1-trifluoropropan-2-yl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1,1,1-Trifluoropropan-2-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halides, electrophiles
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced amine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(1,1,1-Trifluoropropan-2-yl)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(1,1,1-Trifluoropropan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The trifluoropropyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The pyrazole ring may facilitate binding to enzyme active sites or receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
- 1-(1,1,1-Trifluoropropan-2-yl)hydrazine
- 1-(1,1,1-Trifluoropropan-2-yl)benzohydrazide
Comparison: Compared to similar compounds, 1-(1,1,1-Trifluoropropan-2-yl)-1H-pyrazol-4-amine is unique due to the presence of both the trifluoropropyl group and the pyrazole ring
Eigenschaften
Molekularformel |
C6H8F3N3 |
|---|---|
Molekulargewicht |
179.14 g/mol |
IUPAC-Name |
1-(1,1,1-trifluoropropan-2-yl)pyrazol-4-amine |
InChI |
InChI=1S/C6H8F3N3/c1-4(6(7,8)9)12-3-5(10)2-11-12/h2-4H,10H2,1H3 |
InChI-Schlüssel |
RSJDCHYFCGMIMM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(F)(F)F)N1C=C(C=N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-Bromo-3-cyclopropyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B13914218.png)


![5-Chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B13914233.png)

![6-(1-Cyanoethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13914238.png)


![N-Methyl-3-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine](/img/structure/B13914267.png)
![(8aR)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;bis(4-methylbenzenesulfonic acid)](/img/structure/B13914271.png)
![4-Hydroxy-1H-furo[3,4-C]pyridin-3-one](/img/structure/B13914283.png)
